

# role of n-butylammonium cations in forming 2D perovskite structures

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## Compound of Interest

Compound Name: Butylammonium

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An In-depth Technical Guide on the Core Role of n-**Butylammonium** Cations in Forming 2D Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

## Introduction

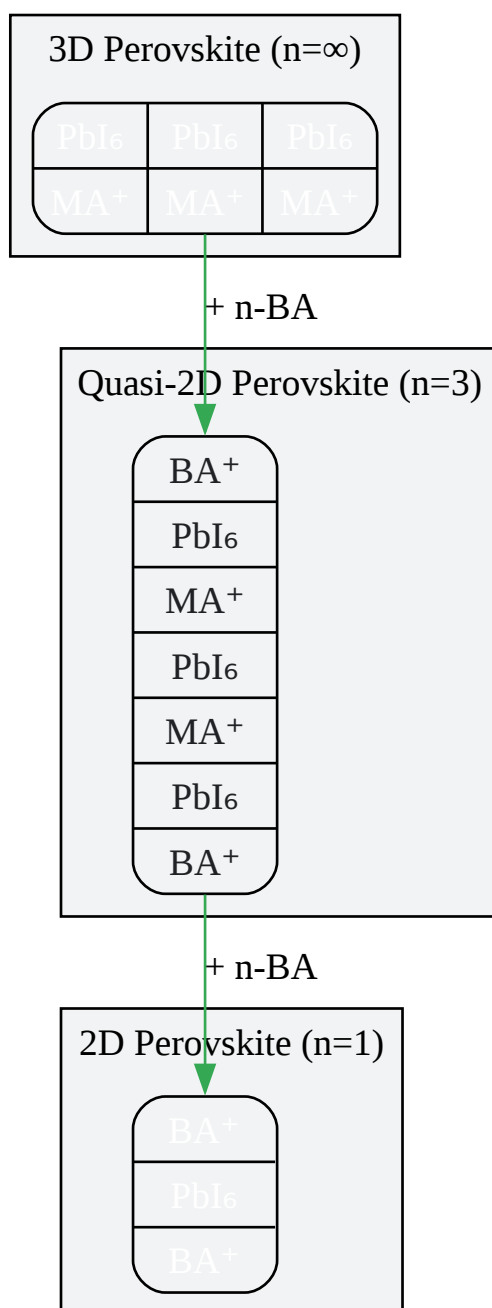
Two-dimensional (2D) hybrid organic-inorganic perovskites have garnered significant attention in the scientific community due to their remarkable optoelectronic properties and enhanced stability compared to their three-dimensional (3D) counterparts. A key component in the formation of these layered structures is the large organic cation, which acts as a spacer between the inorganic lead halide octahedral layers. Among the various organic cations utilized, the n-**butylammonium** (n-BA) cation plays a pivotal role in dictating the structure, and consequently, the properties of these 2D perovskites. This technical guide provides a comprehensive overview of the fundamental role of n-**butylammonium** cations in the formation of 2D perovskite structures, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

## The Structural Role of n-Butylammonium Cations

The primary function of the n-**butylammonium** cation in the context of perovskite chemistry is to act as a "spacer" that separates the inorganic  $[\text{PbX}_6]^{4-}$  octahedra (where X is a halide anion) into well-defined layers. This intercalation of the bulky n-BA cations prevents the formation of a continuous 3D perovskite lattice, instead giving rise to a 2D layered structure. These structures

are often described by the Ruddlesden-Popper (RP) phase formula:  $(\text{BA})_2(\text{A})_{n-1}\text{Pb}_n\text{X}_{3n+1}$ , where 'A' is a smaller organic or inorganic cation (like methylammonium, MA, or formamidinium, FA) and 'n' represents the number of corner-sharing octahedral layers between the n-BA spacer layers.

The 'n' value, which dictates the thickness of the inorganic quantum wells, can be precisely controlled by adjusting the stoichiometric ratio between the n-**butylammonium** salt and the other precursor components during synthesis.<sup>[1][2]</sup> For instance, a pure n=1 phase,  $(\text{BA})_2\text{PbI}_4$ , consists of single layers of lead iodide octahedra separated by bilayers of n-**butylammonium** cations. As the 'n' value increases, the thickness of the perovskite layers increases, and the material properties transition from a 2D-like nature towards that of a 3D perovskite ( $n = \infty$ ).<sup>[1][3]</sup> The orientation of these layers, whether parallel or perpendicular to the substrate, can also be influenced by the choice of the organic spacer and processing conditions.<sup>[4][5]</sup>



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## Impact on Optoelectronic Properties

The incorporation of n-**butylammonium** cations and the resulting layered structure have a profound impact on the optoelectronic properties of the perovskite material. The most significant effect is the tunability of the bandgap. Due to the quantum confinement effect imposed by the insulating n-BA layers, the bandgap of the 2D perovskite increases as the

thickness of the inorganic layers ('n' value) decreases.[6][7] For instance, the bandgap of the 3D perovskite MAPbI<sub>3</sub> is approximately 1.59 eV, while for the n=1 (BA)<sub>2</sub>PbI<sub>4</sub>, it increases to around 2.24 eV.[3][6] This tunability allows for the engineering of materials with specific absorption and emission characteristics.

Furthermore, the dielectric contrast between the inorganic perovskite layers and the organic n-BA spacers leads to the formation of strongly bound excitons.[8] This is a defining characteristic of 2D perovskites and influences their photophysics. The binding energy of these excitons is significantly larger than in their 3D counterparts. While this can be advantageous for light-emitting applications, efficient charge separation in photovoltaic devices requires strategies to overcome this strong exciton binding.

## Quantitative Data Summary

The following tables summarize key quantitative data for n-**butylammonium**-based 2D perovskites, compiled from various research findings.

**Table 1: Bandgap Variation with 'n' Value in (BA)<sub>2</sub>(MA)<sub>n-1</sub>Pb<sub>n</sub>I<sub>3n+1</sub>**

'n' Value	Compound	Bandgap (eV)	Reference
1	(BA) <sub>2</sub> PbI <sub>4</sub>	2.24	[3]
2	(BA) <sub>2</sub> (MA)Pb <sub>2</sub> I <sub>7</sub>	~2.03	[9]
3	(BA) <sub>2</sub> (MA) <sub>2</sub> Pb <sub>3</sub> I <sub>10</sub>	~1.91	[9]
4	(BA) <sub>2</sub> (MA) <sub>3</sub> Pb <sub>4</sub> I <sub>13</sub>	~1.80	[9]
∞	MAPbI <sub>3</sub>	1.52 - 1.59	[3][6]

**Table 2: Lattice Parameters for Selected n-Butylammonium Based Perovskites**

Compound	Crystal System	a (Å)	b (Å)	c (Å)	Reference
(BA) <sub>2</sub> PbBr <sub>4</sub>	Orthorhombic	8.3343	8.2225	27.6171	<a href="#">[10]</a>
(BA) <sub>2</sub> (MA)Pb <sub>2</sub> I <sub>7</sub>	Orthorhombic	-	-	-	<a href="#">[11]</a>
(BA) <sub>2</sub> (MA) <sub>3</sub> Pb <sub>4</sub> I <sub>13</sub>	Triclinic	32.3872	8.6856	8.6863	<a href="#">[12]</a>

Note: Detailed lattice parameters for all compounds are not consistently reported across the literature and can vary with temperature and synthesis conditions.

**Table 3: Performance of Solar Cells Incorporating n-Butylammonium Cations**

Device Structure	n-BA Application	PCE (%)	V <sub>oc</sub> (V)	J <sub>sc</sub> (mA/cm <sup>2</sup> )	FF	Reference
2D (BA) <sub>2</sub> (FA) <sub>n-1</sub> Pb <sub>n</sub> I <sub>3n+1</sub> (n=3)	Bulk 2D	7.33	-	-	-	<a href="#">[13]</a>
2D/3D Heterostructure	Surface Treatment	16.45	-	Improved	-	<a href="#">[14]</a>
Printed CsPbI <sub>3</sub> with n-BAI	Surface Treatment	20.33	-	-	-	<a href="#">[15]</a>

## Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are generalized protocols for key experiments.

## Synthesis of $(\text{BA})_2(\text{MA})_{n-1}\text{Pb}_n\text{I}_{3n+1}$ Single Crystals

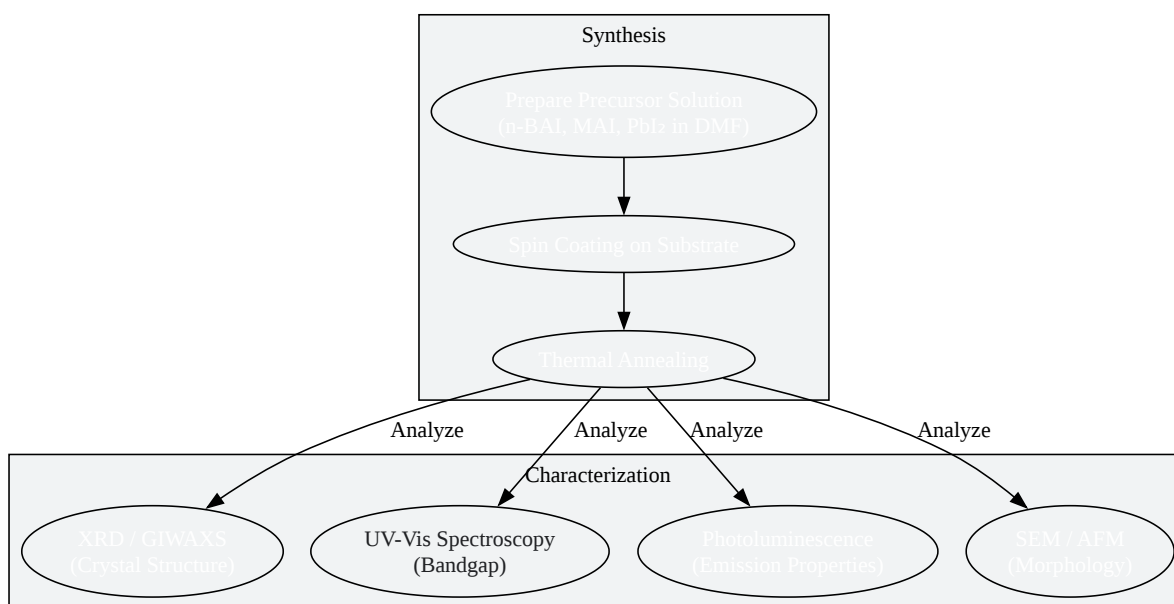
This protocol is adapted from the cooling-induced crystallization method.

- Precursor Solution Preparation:
  - Dissolve PbO powder in a mixture of aqueous HI (57% w/w) and  $\text{H}_3\text{PO}_2$  (50% aq.) by heating to boiling with constant stirring.
  - For  $n > 1$ , add the stoichiometric amount of solid  $\text{CH}_3\text{NH}_3\text{Cl}$  to the hot solution.
  - In a separate beaker, neutralize n-butylamine with aqueous HI in an ice bath to form a n- $\text{CH}_3(\text{CH}_2)_3\text{NH}_3\text{I}$  solution.
- Crystallization:
  - Add the n-**butylammonium** iodide solution to the hot lead iodide solution. A precipitate may form and redissolve upon heating.
  - Slowly cool the combined solution to induce crystallization. The rate of cooling can influence crystal size and quality.
- Isolation:
  - Collect the resulting crystals by suction filtration.
  - Wash the crystals with a suitable solvent (e.g., diethyl ether) to remove residual precursors.
  - Dry the crystals under vacuum.[\[1\]](#)[\[16\]](#)

## Fabrication of 2D Perovskite Thin Films via Spin Coating

- Precursor Solution: Dissolve stoichiometric amounts of n-**butylammonium** iodide (BAI), methylammonium iodide (MAI), and lead iodide ( $\text{PbI}_2$ ) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).[\[17\]](#)[\[18\]](#)

- **Substrate Preparation:** Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
- **Spin Coating:** Deposit the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 s). An anti-solvent drip (e.g., chlorobenzene) during spinning can promote uniform crystallization.
- **Annealing:** Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.



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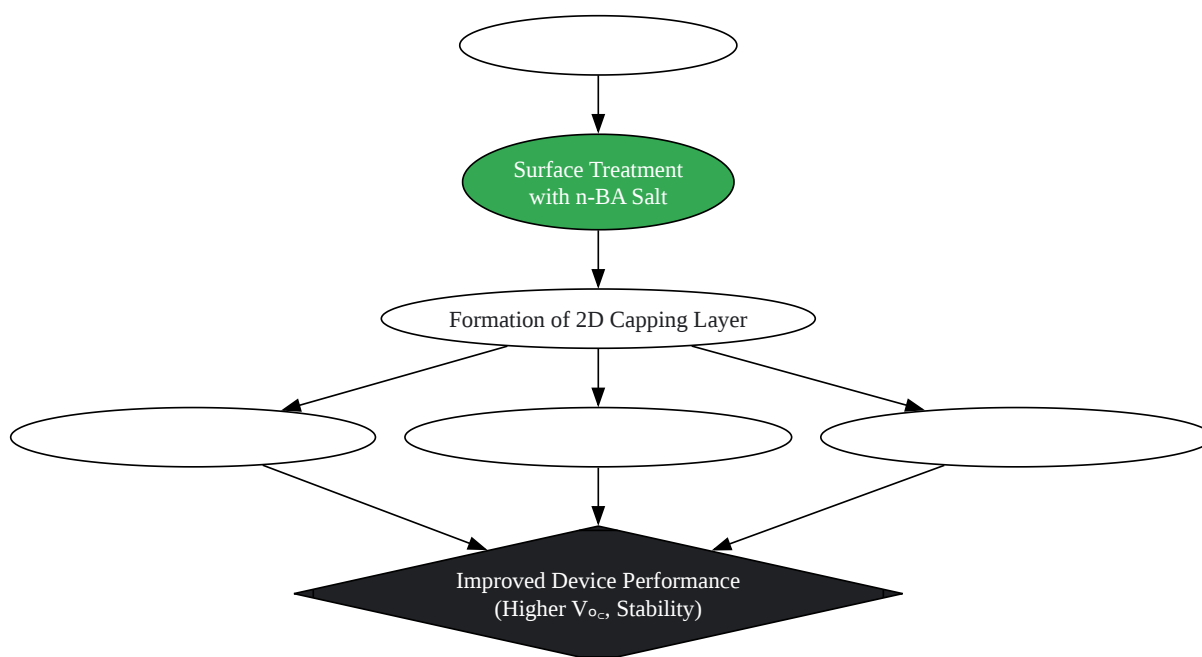
## The Role of n-Butylammonium in 2D/3D Heterostructures

A significant application of n-**butylammonium** cations is in the formation of 2D/3D perovskite heterostructures. This is typically achieved by treating the surface of a pre-formed 3D perovskite film with a solution containing n-**butylammonium** bromide (BABr) or iodide (BAI). [19][20] This post-treatment leads to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk material.

This 2D capping layer serves multiple functions:

- **Passivation:** The n-BA cations can heal surface defects of the 3D perovskite, reducing non-radiative recombination pathways.[21]
- **Moisture Barrier:** The hydrophobic n-**butylammonium** chains act as a barrier, enhancing the environmental stability of the underlying 3D perovskite.
- **Energy Level Alignment:** The wider bandgap of the 2D layer can create a favorable energy cascade, facilitating charge extraction and increasing the open-circuit voltage ( $V_{oc}$ ) in solar cell devices.[22]





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## Conclusion

The **n-butylammonium** cation is a cornerstone in the development of 2D and quasi-2D hybrid perovskites. Its role as a bulky organic spacer is fundamental to the formation of the characteristic layered structure of Ruddlesden-Popper phases. By controlling the stoichiometry of n-BA, researchers can precisely tune the quantum well thickness, which in turn governs the optoelectronic properties, most notably the bandgap. Furthermore, the strategic application of **n-butylammonium** salts in forming 2D/3D heterostructures has proven to be a highly effective strategy for passivating defects, enhancing stability, and ultimately boosting the performance of perovskite-based optoelectronic devices. The continued exploration of **n-butylammonium** and other related organic cations will undoubtedly pave the way for further advancements in the field of perovskite technology.

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